molecular formula C10H9F2NO B8036869 2-(3,4-Difluorophenyl)cyclopropanecarboxamide

2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Cat. No.: B8036869
M. Wt: 197.18 g/mol
InChI Key: PYEJQVYISBUGDU-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H9F2NO. It is a cyclopropane derivative featuring a difluorophenyl group and a carboxamide functional group. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine. The resulting compound undergoes cyclopropanation with diformazan sulfoxonium methylene ylide in DMSO, sodium iodide, and NaOH to yield 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Finally, this acid is converted to the desired carboxamide through a series of steps involving hydrolysis and reaction with ammonia .

Industrial Production Methods

Industrial production of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

2-(3,4-Difluorophenyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in ticagrelor synthesis, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombotic events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)cyclopropanecarboxamide is unique due to its specific combination of a difluorophenyl group and a cyclopropane ring with a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(3,4-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEJQVYISBUGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)cyclopropanecarboxamide
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2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Reactant of Route 3
2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Reactant of Route 4
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2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Reactant of Route 5
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2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Reactant of Route 6
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2-(3,4-Difluorophenyl)cyclopropanecarboxamide

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